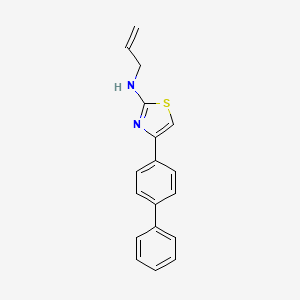

4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-phenylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S/c1-2-12-19-18-20-17(13-21-18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKDGFYLKAKXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101212950 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560995-23-5 | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560995-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1,1′-Biphenyl]-4-yl-N-2-propen-1-yl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101212950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Allyl Group: The allyl group can be introduced through an N-alkylation reaction using allyl bromide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The thiazole ring undergoes characteristic oxidation and reduction processes:

Mechanism :

-

Oxidation converts the thiazole sulfur to sulfoxide/sulfone via electrophilic attack by oxidizing agents.

-

Reduction opens the thiazole ring to form a thiazolidine, altering its electronic properties .

Substitution Reactions on the Biphenyl Moiety

The biphenyl group undergoes electrophilic aromatic substitution due to its planar aromatic structure:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Bromination | Bromine, FeBr₃ | Bromobiphenyl derivative | |

| Nitration | Nitric acid, sulfuric acid | Nitrobiphenyl derivative |

Mechanism :

Electrophilic substitution occurs at the para position of the phenyl rings, guided by steric and electronic factors .

Coupling Reactions for Biphenyl Formation

The biphenyl group is typically synthesized via Suzuki coupling:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Palladium catalyst, base (e.g., K₂CO₃) | Biphenyl derivative |

Mechanism :

This reaction couples an aryl halide with an aryl boronic acid, forming a C-C bond between the phenyl rings .

Biological Activity and Reaction Mechanisms

The compound’s reactivity contributes to its biological effects:

-

Tubulin inhibition : Similar thiazole-amine derivatives disrupt microtubule dynamics, as observed in tubulin polymerization assays .

-

Antileishmanial activity : Structural features like the thiazole ring may interact with targets such as S-methyl-5-thioadenosine phosphorylase .

-

Epigenetic modulation : Analogous thiazole-biphenyl compounds inhibit histone deacetylases, altering gene expression.

Stability and Reactivity Considerations

Citations correspond to search results, , , ,, and as per the provided sources.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C18H16N2S

- Molecular Weight : 292.4 g/mol

- CAS Number : 560995-23-5

Chemistry

In organic synthesis, 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine serves as a versatile building block for creating more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation, making it a candidate for further biological studies.

Medicine

Studies are exploring the use of this compound as a potential drug candidate for various therapeutic applications. Its unique structural features may confer specific biological activities that are beneficial in treating diseases.

Industry

In industrial applications, it is used in developing advanced materials and serves as a precursor for synthesizing other complex molecules. Its chemical reactivity allows for various transformations that are valuable in material science.

Anticancer Activity

A study focusing on the anticancer properties of thiazole derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity.

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against bacterial strains. The findings suggested that modifications to the thiazole ring could improve antibacterial activity, indicating that this compound might possess similar properties worth exploring.

Material Science Applications

Research has also pointed towards its application in developing novel materials with unique electronic or optical properties. The ability to functionalize the thiazole ring opens pathways for creating specialized materials for electronics.

Mechanism of Action

The mechanism of action of 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Electronic Profiles

Thiazol-2-amine derivatives vary significantly based on substituents at the N- and 4-positions. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Thiazol-2-amine Derivatives

Key Observations :

- Biphenyl vs.

- Allylamine vs. Bulky Substituents : The allyl group offers conformational flexibility and moderate electron-withdrawing effects, contrasting with bulkier triazolyl (4g) or methoxyphenyl (10s) groups, which may hinder binding to sterically sensitive targets .

- Electron-Donating vs. Nitro groups () reduce electron density, altering reactivity .

SAR Trends :

- Tubulin Inhibition : Methoxy-substituted diaryl thiazoles (e.g., 10s) show superior antiproliferative activity due to optimal electron donation and steric compatibility with the colchicine site . The target compound’s biphenyl group may improve tubulin binding via extended hydrophobic interactions but requires empirical validation.

- Anti-Inflammatory Activity : Triazolylmethyl substituents (e.g., 4g) improve COX-2 selectivity, while the target compound’s allyl group may limit such effects due to reduced bulk .

- Osteoclast Modulation: Hydrophobic substituents like naphthyl (TH-848) or biphenyl (target) could enhance bone-targeted activity, but allylamine’s polarity may reduce efficacy compared to phenol derivatives .

Table 3: Physicochemical Properties

Biological Activity

4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, characterized by its unique molecular structure and potential biological activities. This article reviews its biological activity, synthesis methods, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 296.39 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, along with a biphenyl moiety and an allyl group attached to the nitrogen atom. The presence of these structural elements contributes to its diverse reactivity and biological interactions.

Biological Activities

Research indicates that thiazole derivatives often exhibit a range of biological activities, including:

- Antimicrobial : Potential activity against various pathogens.

- Anticancer : Inhibition of cancer cell proliferation.

- Antileishmanial : Efficacy against Leishmania species.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines. A study demonstrated that certain 4-phenylthiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the thiazole structure can enhance their anticancer activity .

Antileishmanial Activity

In a study focused on 4-phenyl-1,3-thiazol-2-amines, several compounds exhibited notable anti-promastigote activity against Leishmania amazonensis. The most effective compound showed an IC50 of 20.78 µM with a selectivity index of 5.69, indicating its potential as a lead compound for developing new antileishmanial agents .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or pathogen survival.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and survival.

- Targeting Macromolecules : Potential targets include S-methyl-5-thioadenosine phosphorylase, which could be crucial for enhancing activity while minimizing toxicity .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Hantzsch Thiazole Synthesis : Involves the condensation of α-haloketones with thioamides to form the thiazole ring.

- Friedel-Crafts Acylation : Used to introduce the phenyl group onto the thiazole ring.

- N-Alkylation : The allyl group is introduced using allyl bromide in the presence of a base .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-chlorophenyl)-N-(prop-2-en-1-yl)-thiazolamine | Chlorine substitution on the phenyl ring | Enhanced lipophilicity |

| 4-(4-methylphenyl)-N-(prop-2-en-1-yl)-thiazolamine | Methyl group on the phenyl ring | Potentially altered metabolic stability |

| 4-(4-bromophenyl)-N-(prop-2-en-1-yl)-thiazolamine | Bromine substitution | Increased reactivity due to bromine's electronegativity |

These modifications can significantly influence both chemical properties and biological activities.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

- Antileishmanial Screening : A study screened multiple derivatives against Leishmania amazonensis, identifying key structural features that enhance activity.

- Anticancer Evaluation : Various thiazole compounds were tested against different cancer cell lines (e.g., HepG2 and PC12), showing promising cytotoxic effects that warrant further investigation into their mechanisms .

Q & A

What synthetic methodologies are recommended for preparing 4-(4-phenylphenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine?

Basic Research Question

Methodological Answer:

The compound can be synthesized via a condensation reaction between a substituted thiazol-2-amine precursor and propargylamine. A typical protocol involves refluxing 2-amino-4-(4-phenylphenyl)thiazole (0.01 mol) with propargylamine (0.01 mol) in ethanol (30 mL) and glacial acetic acid (2 mL) as a catalyst for 2–3 hours. The product is isolated by cooling, filtration, and recrystallization from dimethylformamide (DMF) to obtain single crystals for structural validation .

Key Parameters:

- Solvent: Ethanol (polar aprotic).

- Catalyst: Glacial acetic acid (protonates intermediates).

- Crystallization: DMF for slow evaporation to ensure high-purity crystals.

How is the molecular structure of this compound validated in crystallographic studies?

Basic Research Question

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) is the gold standard. The thiazole core and substituents are analyzed for planarity, dihedral angles, and intermolecular interactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.